molecular formula C20H13FN4O3S B2723462 N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923677-81-0

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2723462
CAS No.: 923677-81-0
M. Wt: 408.41
InChI Key: VLRHWUJDBKVJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets in cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this derivative potentially more effective in biological systems .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHWUJDBKVJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.